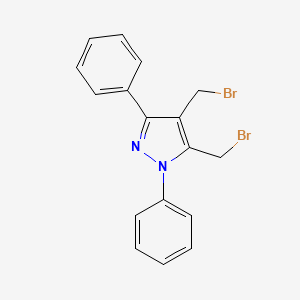
4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole is a chemical compound known for its unique structure and reactivity. It features a pyrazole ring substituted with bromomethyl and phenyl groups, making it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole typically involves the bromination of 1,3-diphenyl-1H-pyrazole. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in an inert solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Potential use in the design of new therapeutic agents due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl groups can alkylate DNA bases, leading to crosslinking and intercalation, which disrupts DNA replication and transcription processes. This property makes it a potential candidate for anticancer drug development .
Comparaison Avec Des Composés Similaires
4,5-Bis(bromomethyl)acridine: Known for its DNA crosslinking and intercalating properties.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Studied for its polymorphic modifications and intermolecular interactions.
Uniqueness: 4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
155857-14-0 |
|---|---|
Formule moléculaire |
C17H14Br2N2 |
Poids moléculaire |
406.1 g/mol |
Nom IUPAC |
4,5-bis(bromomethyl)-1,3-diphenylpyrazole |
InChI |
InChI=1S/C17H14Br2N2/c18-11-15-16(12-19)21(14-9-5-2-6-10-14)20-17(15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clé InChI |
ASSICUPKDNESOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=C2CBr)CBr)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


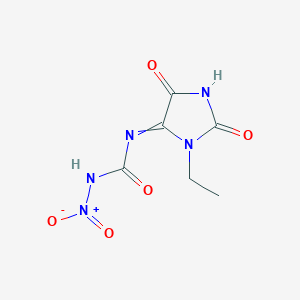
![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
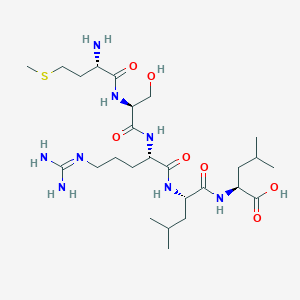
![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
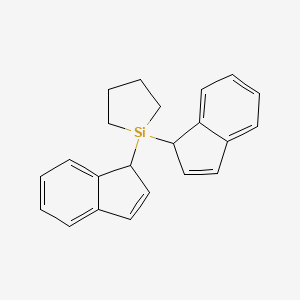
![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
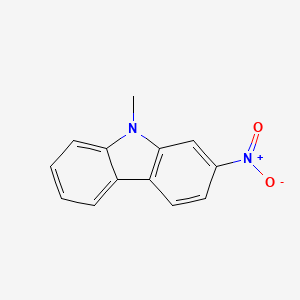
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
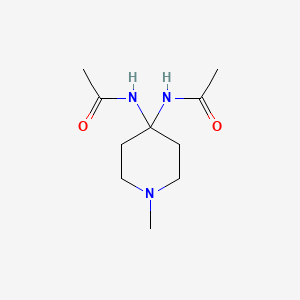
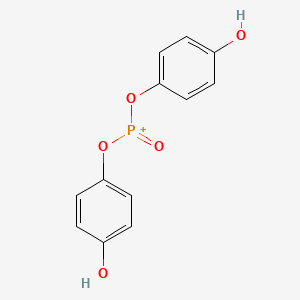

![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
